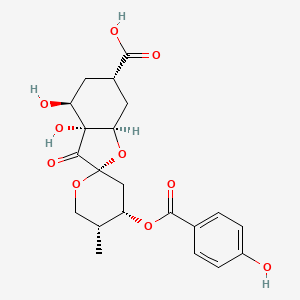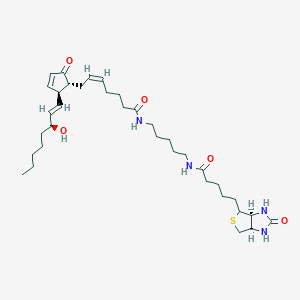
Oleic Acid-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleic acid is a monounsaturated fatty acid and is one of the major components of membrane phospholipids. Oleic acid contributes about 17% of the total fatty acids esterified to phosphatidylcholine, the major phospholipid class in porcine platelets. Oleic acid-biotin was designed to allow oleic acid to be detected in complexes with protein binding partners such as fatty acid binding proteins (FABPs). This it has the potential to serve as a tool to be used in the general elucidation of the signalling and transport of free oleic acid.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of Oleic Acid and Its Derivatives
Oleic acid and its derivatives have been highlighted for their therapeutic potential in the management and treatment of chronic diseases. Oleanolic acid, a derivative of oleic acid, has been identified as having significant biological activities, including anti-inflammatory, hepatoprotective, anti-diabetic, and anti-hypertensive effects. Research suggests that oleanolic acid and its synthetic derivatives may serve as important candidates in alternative therapy for chronic diseases (Ayeleso et al., 2017).
Oleic Acid in Cancer Prevention and Treatment
Studies have explored the role of oleic acid in cancer prevention and treatment. Oleic acid has been shown to inhibit cell proliferation in various tumor cell lines and induce apoptosis in carcinoma cells, suggesting its potential in cancer therapeutics. The mechanisms behind these effects could be related to the suppression of oncogene expression, modulation of intracellular calcium signaling pathways, and induction of apoptosis through increased intracellular ROS production or caspase 3 activity (Carrillo et al., 2012).
Oleic Acid in Cardiovascular Health
Oleic acid has also been studied for its effects on cardiovascular health. Replacing saturated fats or oils with high-oleic acid oils has shown significant reductions in total cholesterol, LDL cholesterol, and apolipoprotein B, suggesting favorable effects on plasma lipid risk factors and overall coronary heart disease risk (Huth et al., 2015).
Role in Reproductive Health
In reproductive health, oleic acid has been identified to play a significant role in oocyte and preimplantation embryo development. It is involved in metabolic and structural roles, counteracting the detrimental effects of saturated fatty acids, and supporting oocyte development through mechanisms involving metabolic partitioning of fatty acids and regulation of intracellular signaling (Fayezi et al., 2017).
Impact on the Immune System
Oleic acid has beneficial effects on inflammatory-related diseases and plays a role in the activation of different pathways of immune competent cells, suggesting its anti-inflammatory nature and potential in the activation of different intracellular pathways involved in immune system regulation (Carrillo et al., 2012).
Eigenschaften
Produktname |
Oleic Acid-biotin |
|---|---|
Molekularformel |
C28H50N4O3S |
Molekulargewicht |
522.8 |
Synonyme |
9Z-octadecnoyl-N/'-biotinoyl-1,5-diaminopentane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




